molecular formula C16H22N2O2 B4521887 2-[(cyclopentylacetyl)amino]-N,N-dimethylbenzamide

2-[(cyclopentylacetyl)amino]-N,N-dimethylbenzamide

Cat. No.: B4521887
M. Wt: 274.36 g/mol
InChI Key: UUYLFDJNSTYUAH-UHFFFAOYSA-N
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Description

2-[(cyclopentylacetyl)amino]-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.168127949 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HDAC Inhibitors in Neurodegenerative Diseases

One significant application of 2-aminobenzamide HDAC inhibitors, a class to which 2-[(cyclopentylacetyl)amino]-N,N-dimethylbenzamide belongs, is in the treatment of neurodegenerative diseases like Friedreich’s ataxia (FRDA) and Huntington’s disease (HD). These compounds target HDAC3 and potentially other class I HDACs, contributing to their therapeutic effects in these conditions. A study used proteomic analysis to explore the targets of these compounds, revealing roles in transcriptional regulation and posttranscriptional processing of mRNA (Shan et al., 2014).

Synthesis and Chemical Properties

Another area of research focuses on the synthesis and optimization of similar compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide. This involves exploring different methods and conditions to achieve high yields and purity, which is crucial for pharmaceutical applications and further research (Zhang Zho, 2014).

Medicinal Chemistry and Drug Development

In medicinal chemistry, compounds like this compound are crucial in the development of new drugs. For instance, derivatives of N,N-dimethylbenzamide have been studied for their potential in creating new treatments. These studies involve understanding the molecular interactions, binding affinities, and potential biological activities of these compounds (Fulton et al., 2000).

Potential in Biological Studies

These compounds also hold potential in biological studies, particularly in understanding cellular processes and developing new biochemical assays. The exploration of their interactions with various biological molecules can lead to insights into cellular mechanisms and pathways (James & Lehmann, 1982).

Properties

IUPAC Name

2-[(2-cyclopentylacetyl)amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-18(2)16(20)13-9-5-6-10-14(13)17-15(19)11-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLFDJNSTYUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.